molecular formula C9H8ClNO2 B14292926 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 112853-60-8

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B14292926
CAS No.: 112853-60-8
M. Wt: 197.62 g/mol
InChI Key: GLKIZULXEHCSNA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles It features a chlorophenyl group attached to a dihydro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using an acid catalyst to yield the desired oxazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro-oxazole derivatives with different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
  • 3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
  • 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-4-ol

Uniqueness

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

CAS No.

112853-60-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

InChI

InChI=1S/C9H8ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-4,9,12H,5H2

InChI Key

GLKIZULXEHCSNA-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2Cl)O

Origin of Product

United States

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